

An In-depth Technical Guide to (1R)-(-)-10-Camphorsulfonic Acid

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Compound of Interest

Compound Name: (1R)-(-)-10-Camphorsulfonic acid

Cat. No.: B1360234

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For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-10-Camphorsulfonic acid, a chiral derivative of camphor, stands as a cornerstone in the field of stereochemistry. Its unique structural features and strong acidic nature make it an invaluable tool for the resolution of racemates and a powerful catalyst in asymmetric synthesis. This guide provides a comprehensive overview of its structure, properties, and key applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Structural and Chemical Properties

(1R)-(-)-10-Camphorsulfonic acid, systematically named [(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid, is a white, crystalline solid.^[1] It is characterized by its bicyclic camphor skeleton, which imparts a rigid and well-defined chiral environment. The presence of the sulfonic acid group confers strong Brønsted acidity, a key feature for its utility in catalysis and diastereomeric salt formation.^[2] The compound is hygroscopic and stable under normal conditions but is incompatible with strong bases and oxidizing agents.^[1]

Physicochemical Data

The fundamental physicochemical properties of **(1R)-(-)-10-Camphorsulfonic acid** are summarized below. These values are critical for its application in various experimental setups.

Property	Value	References
CAS Number	35963-20-3	
Molecular Formula	$C_{10}H_{16}O_4S$	
Molecular Weight	232.30 g/mol	
Melting Point	198 °C (decomposes)	[1]
Appearance	White to off-white crystalline powder	
Optical Rotation $[\alpha]^{20}/D$	-21° (c=2 in H ₂ O)	
Solubility	Soluble in water. Slightly soluble in glacial acetic acid and ethyl acetate. Insoluble in ether.	[1]
pKa	~1.2	

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of **(1R)-(-)-10-Camphorsulfonic acid**. Below is a summary of its characteristic spectroscopic data.

¹H NMR (DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.48	s	1H	-SO ₃ H
3.04	d	1H	CH ₂ -SO ₃ H
2.56-2.60	m	1H	C4-H
2.25-2.31	m	1H	C3-H _a
1.88-1.99	m	1H	C3-H _e
1.04	s	3H	C7-CH ₃
0.75	s	3H	C7-CH ₃

Note: The spectrum shows other multiplets for the remaining camphor scaffold protons. The provided assignments are for key protons.

¹³C NMR

Chemical Shift (ppm)	Assignment
217.5	C2 (C=O)
58.5	C1
49.0	C10 (-CH ₂ SO ₃ H)
47.5	C7
43.0	C4
27.0	C5
25.0	C6
20.0	C8 (-CH ₃)
19.5	C9 (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
2960-2880	C-H stretch (alkane)
1740	C=O stretch (ketone)
1230 & 1170	S=O stretch (sulfonic acid)
1040	S-O stretch (sulfonic acid)

Experimental Protocols

Synthesis of (1R)-(-)-10-Camphorsulfonic Acid

The standard procedure for the synthesis of camphorsulfonic acid involves the sulfonation of camphor. To obtain the specific (1R)-(-) enantiomer, (1R)-(+)-camphor is used as the starting material.

Materials:

- (1R)-(+)-Camphor
- Concentrated Sulfuric Acid
- Acetic Anhydride
- Ether
- Glacial Acetic Acid (for recrystallization, optional)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath.
- Slowly add acetic anhydride to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 20 °C.
- Once the addition is complete, add powdered (1R)-(+)-camphor to the mixture.

- Continue stirring until the camphor is completely dissolved.
- Remove the cooling bath and allow the mixture to stand at room temperature for at least 36 hours, during which the product will crystallize.
- Collect the crystalline product by suction filtration and wash it thoroughly with cold ether to remove any unreacted starting materials and acetic acid.
- Dry the product in a vacuum desiccator.
- For higher purity, the crude product can be recrystallized from glacial acetic acid.[\[3\]](#)

Chiral Resolution of a Racemic Amine: A General Protocol

(1R)-(-)-10-Camphorsulfonic acid is widely used for the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts.

Materials:

- Racemic amine
- **(1R)-(-)-10-Camphorsulfonic acid** (0.5-1.0 equivalent)
- A suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
- A suitable base (e.g., NaOH, NaHCO₃) for liberation of the free amine
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

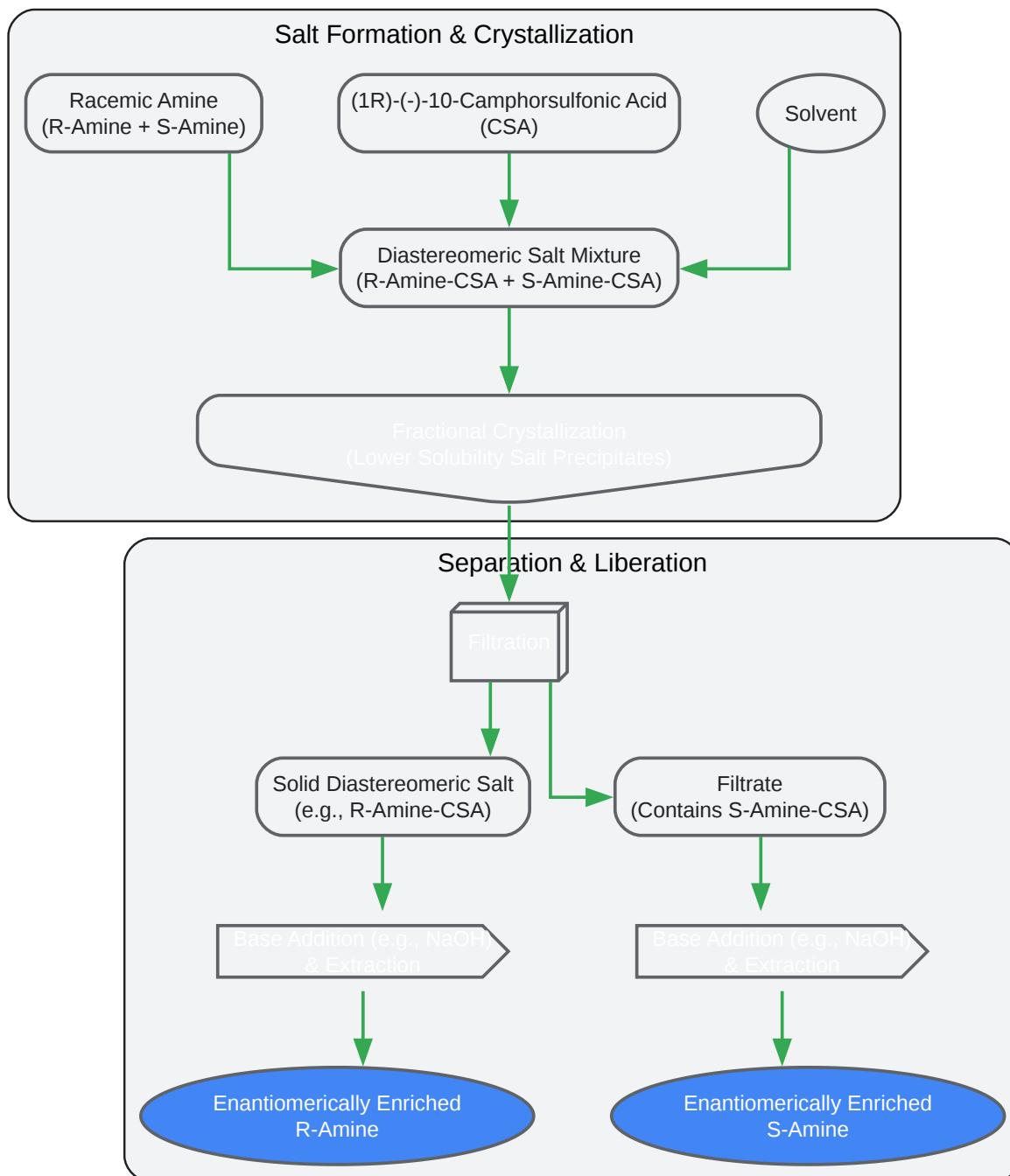
- Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve **(1R)-(-)-10-Camphorsulfonic acid** in the same solvent, using gentle heating if necessary.
- Slowly add the acid solution to the amine solution with stirring.

- Crystallization: Allow the resulting solution to cool to room temperature, and then let it stand to allow for the crystallization of one of the diastereomeric salts. The choice of solvent is crucial here, as it will determine the differential solubility of the two diastereomeric salts.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate contains the other diastereomeric salt.
- Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in a mixture of water and an organic extraction solvent.
- Add a base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic. This will neutralize the camphorsulfonic acid and liberate the free amine.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
- The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Visualized Workflows and Mechanisms

Chiral Resolution Workflow

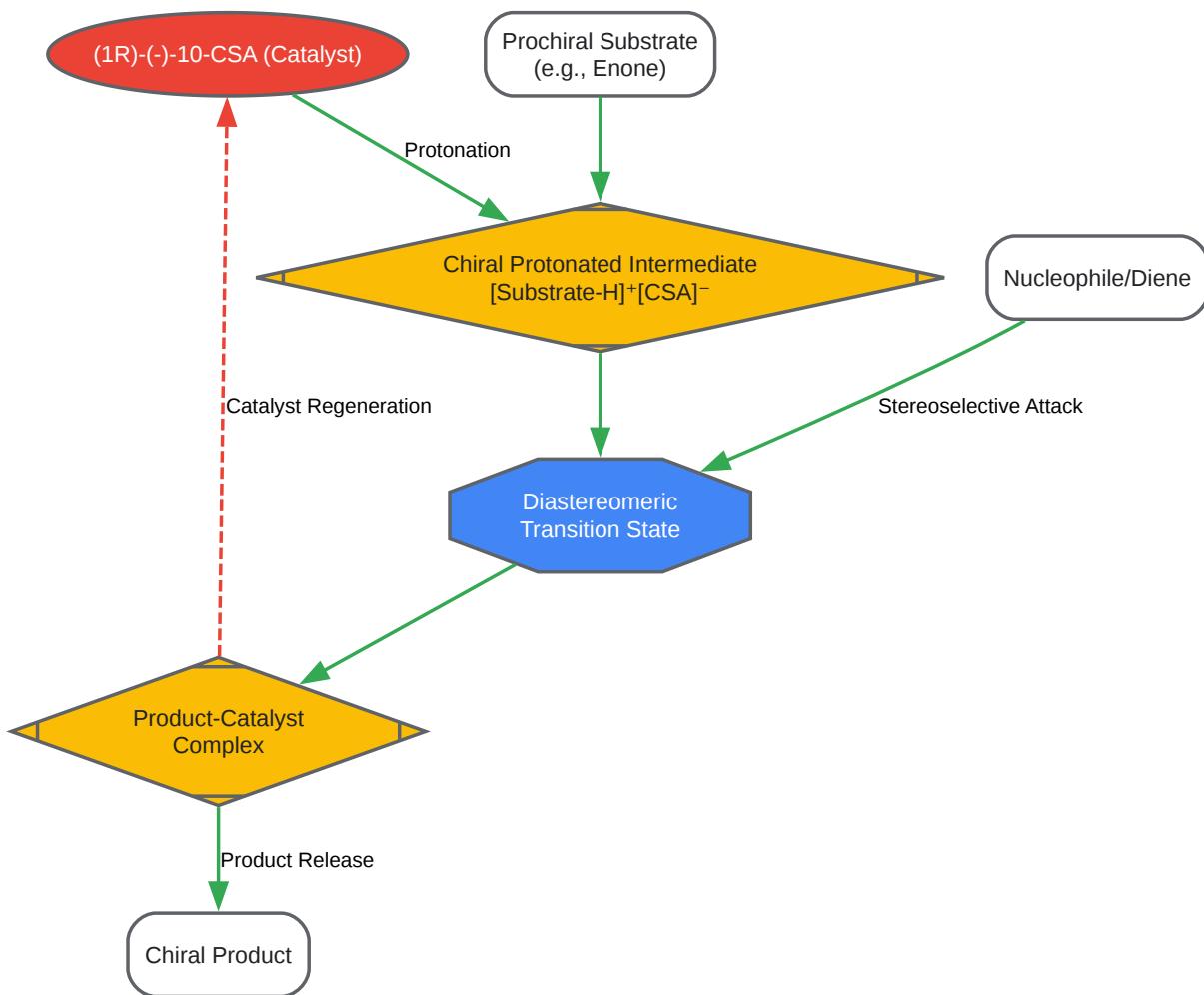
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using **(1R)-(-)-10-Camphorsulfonic acid**.

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Caption: Workflow for chiral resolution of amines via diastereomeric salt formation.

Catalytic Cycle in Asymmetric Synthesis

As a strong chiral Brønsted acid, **(1R)-(-)-10-Camphorsulfonic acid** can catalyze a variety of enantioselective reactions. The general mechanism involves the protonation of a substrate to form a chiral ion pair, which then reacts in a stereocontrolled manner. The diagram below illustrates a generic catalytic cycle for a reaction such as a Diels-Alder or Michael addition.



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Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed asymmetric reaction.

Conclusion

(1R)-(-)-10-Camphorsulfonic acid is a versatile and indispensable reagent in modern organic chemistry. Its well-defined chiral structure, combined with its strong acidity, provides a powerful platform for the separation of enantiomers and the catalysis of asymmetric transformations. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in research, development, and manufacturing within the pharmaceutical and chemical industries.

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